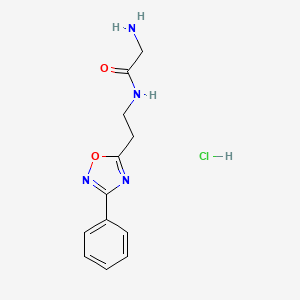

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Vue d'ensemble

Description

“2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is structurally diverse and can be obtained in moderate to excellent yields .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Molecular Structure Analysis

The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A notable area of research for derivatives similar to the specified compound involves their synthesis for potential antibacterial applications. For instance, derivatives have been synthesized and tested for significant antibacterial activity, providing a foundation for further exploration of such compounds in combating microbial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antimicrobial and Hemolytic Agents

Research into oxadiazole derivatives includes their synthesis as potential antimicrobial and hemolytic agents. These compounds are synthesized through various chemical reactions and are screened against selected microbial species, showing active properties to a variable extent relative to reference standards. This indicates a promising avenue for developing new antimicrobial agents (A. Rehman, M. Abbasi, S. Z. Siddiqui, I. Ahmad, M. Shahid, Zinayyera Subhani, 2016).

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has also been evaluated, with some compounds showing potential as antioxidants. This suggests a role for such compounds in combating oxidative stress, a factor in various diseases (S. George, R. Sabitha, P. M. Kumar, T. Ravi, 2010).

Anti-Diabetic Agents

Some studies have focused on the synthesis of bi-heterocyclic compounds as valuable anti-diabetic agents, exploring their enzyme inhibition and cytotoxic behavior. This research demonstrates the potential of oxadiazole derivatives in developing new treatments for diabetes through enzyme inhibition studies (Muhammad Athar Abbasi, M. Ramzan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Lodhi, Farmanullah Khan, B. Mirza, 2020).

Glutaminase Inhibitors

Research into analogs of BPTES, a potent and selective inhibitor of kidney-type glutaminase, has led to the synthesis of compounds with potential as glutaminase inhibitors. These compounds, similar in structure to the specified compound, have been shown to attenuate the growth of certain cancer cells in vitro and in mouse models, highlighting the therapeutic potential of such inhibitors in oncology (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c13-8-10(17)14-7-6-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWPNNNQRODKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)

![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)

amine hydrochloride](/img/structure/B1377732.png)